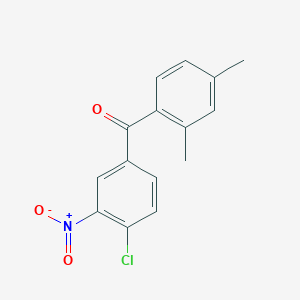
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNM belongs to the family of nitroaromatic compounds and is known for its high reactivity and stability.
作用机制
The mechanism of action of CNM is not fully understood, but it is believed to involve the formation of reactive intermediates through the reduction of the nitro group. These intermediates can then react with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNM has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of protein synthesis, and the modulation of cellular signaling pathways. Moreover, CNM has been found to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of novel antitumor agents.
实验室实验的优点和局限性
CNM has several advantages as a research tool, including its high stability, reactivity, and versatility. Moreover, CNM can be easily synthesized in the laboratory using readily available starting materials. However, CNM also has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.
未来方向
Several future directions can be pursued in the research of CNM. One potential direction is the development of novel synthetic methods for CNM that can improve its yield and purity. Another direction is the exploration of the potential applications of CNM in the development of new drugs and therapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of CNM and its potential toxicity in biological systems.
Conclusion:
In conclusion, CNM is a synthetic compound that has shown potential as a research tool in several scientific fields. CNM can be easily synthesized in the laboratory and has several advantages as a research tool, including its high stability, reactivity, and versatility. However, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the development of new drugs and therapeutic agents.
合成方法
CNM can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield CNM. The synthesis method of CNM has been well-established, and several modifications have been proposed to improve the yield and purity of the compound.
科学研究应用
CNM has shown potential as a research tool in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology. CNM has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. Moreover, CNM has been used as a fluorescent probe to detect the presence of reactive oxygen species in biological systems.
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFACJFNJNTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
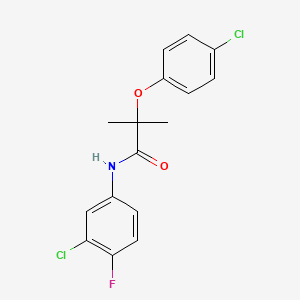
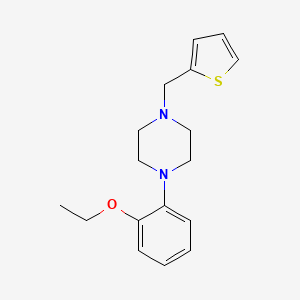
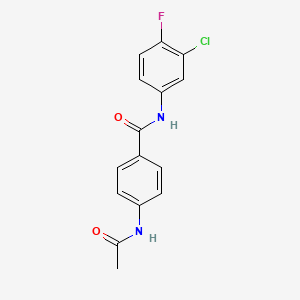
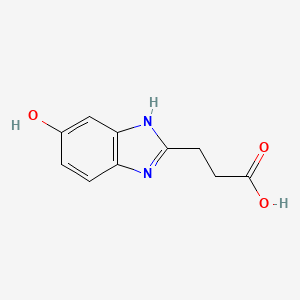
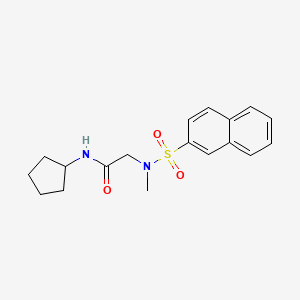
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)